![molecular formula C₁₆H₁₈O₁₀ B1663419 4-Methylumbelliferyl-beta-D-glucuronide hydrate CAS No. 881005-91-0](/img/structure/B1663419.png)
4-Methylumbelliferyl-beta-D-glucuronide hydrate
Overview
Description
4-Methylumbelliferyl-β-D-glucuronide hydrate is a fluorogenic substrate . It has potential applications in detecting the activity of β-glucuronidase and the number of Escherichia coli . It is also used as a component of selective microbial culture media .
Synthesis Analysis
4-Methylumbelliferyl-β-D-glucuronide hydrate is used as a β-glucuronidase (GUS) substrate for fluorimetric analysis of reporter gene expression in Arabidopsis thaliana . It has been used in the fluorimetric assay for GUS activity .Molecular Structure Analysis
4-Methylumbelliferyl-β-D-glucuronide is cleaved by β-glucuronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .Chemical Reactions Analysis
4-Methylumbelliferyl-β-D-glucuronide is a fluorogenic substrate of β-glucuronidase . It is cleaved by β-glucuronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) .Physical And Chemical Properties Analysis
4-Methylumbelliferyl-β-D-glucuronide hydrate is a powder or crystal that is soluble in DMSO at 50 mg/mL, clear, colorless to very faintly yellow . Its fluorescence is λex 365 nm; λem 445 nm in 0.1 M phosphate pH 6.5 .Scientific Research Applications
Identification of Escherichia coli
4-Methylumbelliferyl-beta-D-glucuronide hydrate is used as a fluorogenic substrate for measuring β-glucuronidase activity, which is particularly useful for the rapid and sensitive identification of Escherichia coli (E. coli) in microbiology research .
Gene Expression Studies in Plants
This compound serves as a substrate for glucuronidase, making it ideal for plant molecular studies to examine gene expression under various promoters . It is commonly used for detecting GUS gene expression in plants, which is valuable for identifying transformed plants .
3. Fluorimetric Analysis of Reporter Gene Expression It has been utilized as a β-glucuronidase (GUS) substrate for fluorimetric analysis of reporter gene expression in model organisms such as Arabidopsis thaliana .
Fluorimetric Assay for GUS Activity
The compound is also employed in the fluorimetric assay for GUS activity, which is an important method in molecular biology for measuring the activity of the enzyme β-glucuronidase .
Measuring Liposome Lysis
Another application includes using 4-Methylumbelliferyl-beta-D-glucuronide hydrate to measure liposome lysis by n-octylglucoside, which can be important in the study of cell membrane integrity and drug delivery systems .
Safety And Hazards
When handling 4-Methylumbelliferyl-β-D-glucuronide hydrate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
4-Methylumbelliferyl-β-D-glucuronide hydrate has potential applications in detecting the activity of β-glucuronidase and the number of Escherichia coli . It has been used as a β-glucuronidase (GUS) substrate for fluorimetric analysis of reporter gene expression in Arabidopsis thaliana . Since the GUS gene encodes an enzyme not found in plants, this system can be very useful in identifying transformed plants .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);1H2/t11-,12-,13+,14-,16+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVSQZMOFUEQAW-YYHOVTOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584932 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl-(beta)-D-glucuronide hydrate | |
CAS RN |
881005-91-0 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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